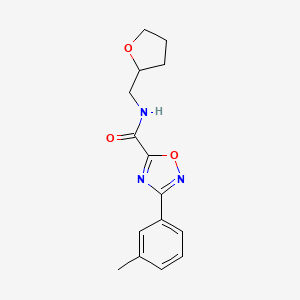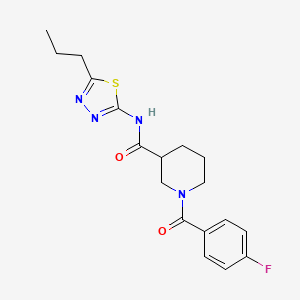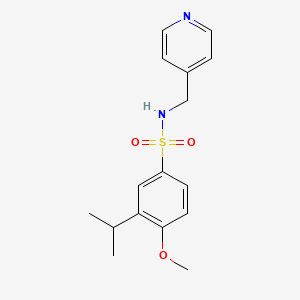
3-(3-methylphenyl)-N-(tetrahydro-2-furanylmethyl)-1,2,4-oxadiazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-methylphenyl)-N-(tetrahydro-2-furanylmethyl)-1,2,4-oxadiazole-5-carboxamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 3-(3-methylphenyl)-N-(tetrahydro-2-furanylmethyl)-1,2,4-oxadiazole-5-carboxamide is not fully understood. However, studies have suggested that it may exert its biological activities by inhibiting certain enzymes or signaling pathways in cells.
Biochemical and Physiological Effects:
Studies have shown that the compound exhibits various biochemical and physiological effects. In medicinal chemistry, it has been found to possess anti-inflammatory and anti-tumor activities by inhibiting the production of inflammatory cytokines and inducing apoptosis in cancer cells. In agricultural chemistry, it has been shown to exhibit insecticidal and herbicidal activities by disrupting the nervous system of insects and inhibiting the growth of weeds. In materials science, it has been used as a building block for the synthesis of materials with unique properties, such as high thermal stability and electrical conductivity.
Avantages Et Limitations Des Expériences En Laboratoire
The compound has several advantages for lab experiments, such as its relatively simple synthesis method and its potential applications in various fields. However, it also has some limitations, such as its low solubility in water and its potential toxicity to living organisms.
Orientations Futures
There are several future directions for the research on 3-(3-methylphenyl)-N-(tetrahydro-2-furanylmethyl)-1,2,4-oxadiazole-5-carboxamide. One direction is to further investigate its mechanism of action and identify its molecular targets in cells. Another direction is to explore its potential applications in other fields, such as energy storage and catalysis. Additionally, the development of more efficient and environmentally friendly synthesis methods for the compound is also an area of interest for future research.
Conclusion:
In conclusion, 3-(3-methylphenyl)-N-(tetrahydro-2-furanylmethyl)-1,2,4-oxadiazole-5-carboxamide is a chemical compound with potential applications in various fields. Its synthesis method is relatively simple, and it exhibits various biochemical and physiological effects. However, further research is needed to fully understand its mechanism of action and to explore its potential applications in other fields.
Méthodes De Synthèse
The synthesis of 3-(3-methylphenyl)-N-(tetrahydro-2-furanylmethyl)-1,2,4-oxadiazole-5-carboxamide involves the reaction of 3-methylbenzohydrazide with tetrahydro-2-furan carboxaldehyde and cyanogen bromide in the presence of triethylamine. The resulting product is then treated with acetic anhydride and sodium acetate to obtain the final compound.
Applications De Recherche Scientifique
The compound has been studied for its potential applications in various fields, including medicinal chemistry, agricultural chemistry, and materials science. In medicinal chemistry, it has shown promising results as an anti-inflammatory and anti-tumor agent. In agricultural chemistry, it has been found to exhibit insecticidal and herbicidal activities. In materials science, it has been used as a building block for the synthesis of novel materials with unique properties.
Propriétés
IUPAC Name |
3-(3-methylphenyl)-N-(oxolan-2-ylmethyl)-1,2,4-oxadiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3/c1-10-4-2-5-11(8-10)13-17-15(21-18-13)14(19)16-9-12-6-3-7-20-12/h2,4-5,8,12H,3,6-7,9H2,1H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHVAYPCCSUQHPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)C(=O)NCC3CCCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(4-chloro-1-methyl-1H-pyrazol-5-yl)carbonyl]-4-phenylpiperazine](/img/structure/B5440751.png)

![N-{4-[(2-oxo-1-pyrrolidinyl)methyl]benzyl}propanamide](/img/structure/B5440760.png)
![4-[(phenylthio)methyl]-6-(1-piperidinyl)-1,3,5-triazin-2-amine](/img/structure/B5440767.png)
![2-(4-fluorophenyl)-4-{[(piperidin-4-ylmethyl)amino]methylene}-5-propyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5440771.png)
![N-[3-(3,5-dimethyl-1H-pyrazol-4-yl)propyl]-N-methyl-4-oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxamide](/img/structure/B5440777.png)
![6-hydroxy-2-(2-{3-methoxy-4-[2-(4-morpholinyl)-2-oxoethoxy]phenyl}vinyl)-5-nitro-4(3H)-pyrimidinone](/img/structure/B5440787.png)
![3-[4-(benzyloxy)-3-methoxyphenyl]-N-(4-methoxy-2-nitrophenyl)acrylamide](/img/structure/B5440793.png)
![N-[3-(3-methylphenyl)propyl]cyclopentanecarboxamide](/img/structure/B5440800.png)
![1-({1-[(2,5-dimethoxyphenyl)sulfonyl]-3-piperidinyl}carbonyl)azepane](/img/structure/B5440813.png)
![2-[2-(4-ethoxyphenyl)vinyl]-5-{[3-(4-morpholinyl)propyl]amino}-1,3-oxazole-4-carbonitrile](/img/structure/B5440822.png)
![5-{[2,5-dimethyl-1-(3-nitrophenyl)-1H-pyrrol-3-yl]methylene}-2-imino-1,3-thiazolidin-4-one](/img/structure/B5440830.png)

![methyl 4-{[(6-oxo-3-phenyl-1(6H)-pyridazinyl)acetyl]amino}benzoate](/img/structure/B5440837.png)